
Preclinical Profile of Nesuparib: A Dual PARP
and Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nesuparib

Cat. No.: B12426254 Get Quote

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary
Nesuparib (also known as JPI-547) is a novel, orally active small molecule inhibitor targeting

two key enzyme families involved in cancer cell proliferation and survival: poly (ADP-ribose)

polymerases (PARP1/2) and tankyrases (TNKS1/2). This dual-inhibitory mechanism positions

Nesuparib as a promising therapeutic candidate, particularly in cancers with homologous

recombination deficiency (HRD) and those driven by aberrant Wnt/β-catenin signaling.

Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models,

including those resistant to conventional PARP inhibitors. This document provides a

comprehensive overview of the preclinical data on Nesuparib, detailing its mechanism of

action, in vitro and in vivo efficacy, and the signaling pathways it modulates.

Mechanism of Action: Dual Inhibition of PARP and
Tankyrase
Nesuparib exerts its anti-cancer effects through the simultaneous inhibition of PARP and

tankyrase enzymes.

PARP Inhibition: By inhibiting PARP1 and PARP2, Nesuparib disrupts the repair of single-

strand DNA breaks. In cancer cells with underlying homologous recombination deficiencies,

such as those with BRCA1/2 mutations, this leads to the accumulation of double-strand DNA
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breaks during replication, ultimately resulting in synthetic lethality and apoptotic cell death.[1]

Nesuparib efficiently traps PARP1 on chromatin, further enhancing its cytotoxic effect.

Tankyrase Inhibition: Tankyrases (TNKS1 and TNKS2) are members of the PARP family that

play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of

Axin, a key component of the β-catenin destruction complex.[2][3] By inhibiting tankyrases,

Nesuparib stabilizes Axin, leading to the suppression of Wnt/β-catenin signaling, which is

frequently hyperactivated in various cancers and drives tumor growth and metastasis.[2][4]

This dual mechanism of action suggests that Nesuparib may be effective in a broader patient

population than PARP inhibitors alone, including tumors with intact homologous recombination

but are dependent on Wnt signaling.[1][2]

In Vitro Efficacy
Enzymatic Inhibition
Nesuparib demonstrates potent inhibition of both PARP and tankyrase enzymes, with low

nanomolar IC50 values.

Target Enzyme IC50 (nM)

PARP1 2

Tankyrase 1 (TNKS1) 5

Tankyrase 2 (TNKS2) 1

Table 1: Enzymatic Inhibitory Activity of

Nesuparib[5]

Cellular Activity
Preclinical studies have evaluated the anti-proliferative effects of Nesuparib in various cancer

cell lines.

Pancreatic Cancer: In the BRCA2-deficient Capan-1 pancreatic cancer cell line, Nesuparib
exhibited a half-maximal inhibitory concentration (IC50) approximately 10-fold lower than that
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of the approved PARP inhibitor, olaparib.[1] It effectively induced G2/M phase cell cycle

arrest and apoptosis.[1]

Gastric Cancer: In BRCA wild-type gastric cancer cell lines, Nesuparib was found to be at

least 28-fold more potent than olaparib and 13-fold more potent than the tankyrase inhibitor

XAV939 in clonogenicity assays.[1]

Cell Line Cancer Type
Nesuparib IC50
(µM)

Olaparib IC50 (µM)

Capan-1
Pancreatic (BRCA2

deficient)
0.1895 1.105

Table 2: Comparative

Anti-proliferative

Activity of Nesuparib

and Olaparib in

Capan-1 Cells[1]

In Vivo Efficacy
Pancreatic Cancer Xenograft Model
In a xenograft model using the Capan-1 pancreatic cancer cell line, orally administered

Nesuparib demonstrated significant tumor growth inhibition.

Experimental Protocol:

Animal Model: Nude mice.

Cell Line: Capan-1 (BRCA2 deficient).

Tumor Implantation: Subcutaneous injection of Capan-1 cells.

Treatment Groups:

Vehicle control.

Olaparib (50 or 100 mg/kg, orally, once daily, 5 days on/2 days off).
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Nesuparib (50 or 100 mg/kg, orally, once daily, 5 days on/2 days off).

Study Duration: Five weeks.[1]

Tumor Measurement: Tumor volume was measured regularly.

Results: Nesuparib exhibited a higher tumor growth inhibition rate (45.2%) compared to

olaparib (25.1%).[1]

Gastric Cancer Xenograft Models
Nesuparib has also shown superior potency in gastric cancer xenograft models.

Experimental Models:

Cell Lines: KATO III and NCI-N87 (BRCA wild-type).[1]

Treatments: Nesuparib was tested as a single agent and in combination with irinotecan,

and compared with olaparib.[1]

Results: Nesuparib demonstrated superior potency compared to olaparib in both xenograft

models. The combination of Nesuparib with irinotecan resulted in enhanced anti-tumor

activity compared to Nesuparib monotherapy and was more effective at suppressing tumor

growth than the combination of olaparib and irinotecan.[1]

Signaling Pathway Modulation
Nesuparib's dual inhibitory activity leads to the modulation of key oncogenic signaling

pathways.

Wnt/β-catenin Signaling Pathway
By inhibiting tankyrases, Nesuparib stabilizes the Axin protein, a crucial component of the β-

catenin destruction complex. This leads to the degradation of β-catenin, preventing its

translocation to the nucleus and subsequent transcription of Wnt target genes like c-myc and

cyclin D1, which are involved in cell proliferation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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